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molecular formula C3Cl2FN3 B8416864 2-Fluoro-4,6-dichloro-s-triazine

2-Fluoro-4,6-dichloro-s-triazine

Cat. No. B8416864
M. Wt: 167.95 g/mol
InChI Key: RHAIZNLUYMALOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04332939

Procedure details

If 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine is used in place of cyanuric chloride as the starting material, very good yields of pure cyanuric fluoride are possible even with molar ratios of hydrogen fluoride/cyanuric halide which are lower than those mentioned above. For example, when 2,4-difluoro-6-chloro-s-triazine is used the reaction is advantageously carried out with a molar ratio of hydrogen fluoride/2,4-difluoro-6-chloro-s-triazine of 1:1 to 4:1, preferably about 2:1; if 2-fluoro-4,6-dichloro-s-triazine is used as the starting material, advantageous results are obtained with a molar ratio of hydrogen fluoride/2-fluoro-4,6-dichloro-s-triazine of 2:1 to 5:1 and preferably the reaction is carried out using a molar ratio of hydrogen fluoride/2-fluoro-4,6-dichloro-s-triazine of 3:1. When 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine is used as the starting material, the reaction is also carried out at temperatures betwen 150° C. and 300° C.; preferably the reaction is carried out at between 180° C. and 220° C., as when cyanuric chloride is used as the starting material. Pure cyanuric fluoride is likewise obtaining in high yield when a mixture of 2,4-difluoro-6-chloro-s-triazine and 2-fluoro-4,6-dichloro-s-triazine or a mixture of cyanuric chloride, 2,4-difluoro-6-chloro-s-triazine and 2-fluoro-4,6-dichloro-s-triazine is employed, in place of cyanuric chloride, 2,4-difluoro-6-chloro-s-triazine or 2-fluoro-4,6-dichloro-s-triazine, as the starting material. In this case the most advantageous molar ratio of hydrogen fluoride/cyanuric halide mixture depends on the mixing ratio of the two or the three cyanuric halide components in the starting mixture. The most advantageous temperature range for the reaction when a mixture of cyanuric halides is used is the same as that when pure cyanuric chloride is employed as the starting material.
Name
hydrogen fluoride 2-fluoro-4,6-dichloro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F.[F:2]C1N=C(Cl)N=C(Cl)N=1.[F:11][C:12]1[N:17]=[C:16]([F:18])[N:15]=[C:14](Cl)[N:13]=1.FC1N=C(Cl)N=C(Cl)N=1.N1C(Cl)=NC(Cl)=NC=1Cl>>[N:13]1[C:14]([F:2])=[N:15][C:16]([F:18])=[N:17][C:12]=1[F:11] |f:0.1|

Inputs

Step One
Name
hydrogen fluoride 2-fluoro-4,6-dichloro-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
F.FC1=NC(=NC(=N1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC(=NC(=N1)F)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC(=NC(=N1)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is also carried out at temperatures betwen 150° C. and 300° C.

Outcomes

Product
Name
Type
product
Smiles
N1=C(F)N=C(F)N=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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